molecular formula C17H20ClNO4 B3071262 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1009354-95-3

4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3071262
CAS No.: 1009354-95-3
M. Wt: 337.8 g/mol
InChI Key: CUCIETDOJMYTIL-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ( 1009354-95-3) is a spirocyclic compound with a molecular formula of C17H20ClNO4 and a molecular weight of 337.80 . It features a unique 1-oxa-4-azaspiro[4.5]decane scaffold, a structure class known to be of significant interest in medicinal chemistry for constructing novel pharmacologically active molecules . Spirocyclic frameworks like this one provide molecular rigidity and three-dimensionality, which are valuable properties in the design of new chemical entities for biomedical research. Scientific literature indicates that derivatives of the 1-oxa-4-azaspiro[4.5]decane core have been investigated for potential biological activity . This compound is supplied strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCIETDOJMYTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts for specific steps can be employed to achieve efficient large-scale production .

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Benzoyl Groups

Modifications to the benzoyl group significantly alter electronic and steric properties:

  • 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1008195-28-5): Replacing chlorine with fluorine reduces electron-withdrawing effects and molecular weight (MW ≈ 321.3 Da). Fluorine’s smaller atomic radius may improve metabolic stability compared to chlorine .
  • 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 20595-44-2): The addition of a second fluorine atom increases polarity and may enhance solubility.
  • 4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-44-9): The nitro group introduces strong electron-withdrawing effects, increasing reactivity. The ethyl substituent at position 8 adds hydrophobicity, which may influence pharmacokinetics .

Analogs with Aromatic or Heterocyclic Substituents

  • 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326812-44-5): Replacing benzoyl with a furan ring reduces aromaticity and introduces oxygen-based hydrogen-bonding capabilities. This modification could alter target selectivity in biological systems .

Pharmacologically Relevant Analogs

  • Inhibitor E (CAS: N/A): A diazaspiro[4.5]decane derivative with a trifluoroethoxy-pyrimidinyl group and carboxylic acid moiety.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (Da) CAS Number Key Substituent Modifications Evidence Sources
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₇H₂₀ClNO₄ 337.80 MFCD10456202 Reference compound
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₇H₂₀FNO₄ 321.35 1008195-28-5 Cl → F at benzoyl
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₇H₁₉F₂NO₄ 339.34 20595-44-2 Cl → 2,4-diF at benzoyl
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₆H₁₉NO₅ 293.32 1326812-44-5 Benzoyl → furan-2-carbonyl
4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₇H₂₀ClN₃O₆ 421.82 1326808-44-9 3-NO₂ addition; 8-Me → 8-Et; diaza substitution

Discussion of Substituent Effects

  • Halogen Substituents : Chlorine’s electron-withdrawing nature enhances electrophilic interactions, while fluorine’s smaller size and lower polarizability may improve metabolic stability .
  • Heterocyclic Replacements : Furan and pyrimidine substituents introduce hydrogen-bonding or π-stacking capabilities, which can modulate target affinity .

Biological Activity

4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound with a complex spirocyclic structure. It is characterized by its unique combination of functional groups, including a chlorobenzoyl moiety and a carboxylic acid group, which significantly influence its biological activity and chemical properties. The compound has garnered interest in various fields, including medicinal chemistry and biological research.

  • Molecular Formula: C17H20ClNO4
  • Molecular Weight: 335.80 g/mol
  • CAS Number: 1009354-95-3

Structural Features

The compound features a spiro[4.5]decane core, which contributes to its distinctive reactivity patterns and biological interactions. The presence of the chlorobenzoyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, which may have therapeutic implications.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Some spirocyclic compounds exhibit inhibitory effects against bacterial and fungal pathogens.
  • Anti-inflammatory Properties: Certain derivatives have been investigated for their ability to reduce inflammation through modulation of immune responses.

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of spirocyclic compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of spirocyclic compounds in a murine model of inflammation. The results demonstrated that treatment with these compounds led to a marked decrease in inflammatory markers, suggesting a promising avenue for therapeutic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureBiological Activity
SpirotetramatSpirocyclic insecticideEffective against pests
8-Benzyl-4-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decaneSimilar spirocyclic structurePotentially active against cancer cell lines

Unique Attributes

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological profile compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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